molecular formula C20H32O5 B584737 6(S)-Lipoxin A4 CAS No. 94292-80-5

6(S)-Lipoxin A4

Cat. No.: B584737
CAS No.: 94292-80-5
M. Wt: 352.471
InChI Key: IXAQOQZEOGMIQS-UZDWIPAXSA-N
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Description

6(S)-Lipoxin A4: is a bioactive lipid mediator derived from arachidonic acid. It belongs to the family of lipoxins, which are specialized pro-resolving mediators involved in the resolution of inflammation. This compound plays a crucial role in modulating immune responses and promoting the resolution of inflammation without suppressing the immune system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6(S)-Lipoxin A4 typically involves the enzymatic conversion of arachidonic acid through the action of lipoxygenases. The key steps include:

    Arachidonic Acid Conversion: Arachidonic acid is first converted to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HPETE) by 15-lipoxygenase.

    Epoxide Formation: 15(S)-HPETE is then converted to 5(S),6(S)-epoxyeicosatrienoic acid (5(S),6(S)-EET) by 5-lipoxygenase.

    Hydrolysis: The epoxide intermediate undergoes hydrolysis to form this compound.

Industrial Production Methods

Industrial production of this compound involves biotechnological approaches using genetically engineered microorganisms or cell cultures that express the necessary lipoxygenases. These methods ensure a consistent and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

6(S)-Lipoxin A4 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form various metabolites.

    Reduction: Reduction reactions can convert it to less active forms.

    Substitution: It can undergo substitution reactions with other bioactive molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various hydroxylated and epoxidized derivatives of this compound, which may have distinct biological activities.

Scientific Research Applications

6(S)-Lipoxin A4 has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study lipid mediator biosynthesis and metabolism.

    Biology: It plays a role in understanding the mechanisms of inflammation resolution and immune modulation.

    Medicine: It has potential therapeutic applications in treating inflammatory diseases, such as asthma, arthritis, and cardiovascular diseases.

    Industry: It is used in the development of anti-inflammatory drugs and dietary supplements.

Mechanism of Action

6(S)-Lipoxin A4 exerts its effects by binding to specific receptors on the surface of immune cells, such as the ALX/FPR2 receptor. This binding triggers a cascade of intracellular signaling pathways that lead to the resolution of inflammation. The compound inhibits the recruitment of neutrophils, promotes the clearance of apoptotic cells, and stimulates the production of anti-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

    Lipoxin B4: Another member of the lipoxin family with similar anti-inflammatory properties.

    Resolvin D1: A specialized pro-resolving mediator derived from docosahexaenoic acid.

    Maresin 1: A lipid mediator involved in the resolution of inflammation.

Uniqueness

6(S)-Lipoxin A4 is unique due to its specific stereochemistry and its ability to selectively bind to the ALX/FPR2 receptor, which distinguishes it from other lipoxins and pro-resolving mediators. This unique binding affinity contributes to its potent anti-inflammatory and pro-resolving effects.

Properties

CAS No.

94292-80-5

Molecular Formula

C20H32O5

Molecular Weight

352.471

IUPAC Name

(5S,6S,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid

InChI

InChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,13-9+,14-10+/t17-,18-,19-/m0/s1

InChI Key

IXAQOQZEOGMIQS-UZDWIPAXSA-N

SMILES

CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O

Synonyms

5(S),6(S)-Lipoxin A4; 6-epi-Lipoxin A4; 6(S)-LXA4; 5(S),6(S),15(S)-TriHETE

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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